molecular formula C8H18ClNO2 B1416797 3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride CAS No. 1396964-87-6

3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride

Cat. No. B1416797
M. Wt: 195.69 g/mol
InChI Key: SGUYCHMVDACCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is a chemical compound with the CAS Number: 911462-07-2 . It is a powder with a molecular weight of 195.69 .


Molecular Structure Analysis

The molecular formula of “3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is C5H11NO2 . The InChI is InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3-1 .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” is 195.69 . It is a powder .

Scientific Research Applications

Antimicrobial and Antifungal Activity

3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride and its derivatives have been explored for their antimicrobial properties. Notably, a study found that certain derivatives exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Biosynthesis Inhibition

Another aspect of research involves using derivatives of this compound in the biosynthesis of mycolic acids, a crucial component in mycobacterial cell walls. Studies have synthesized related analogues, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, and investigated their role as potential inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).

Fluorescent Derivatisation in Biological Assays

The compound has been used in fluorescent derivatisation of amino acids. Derivatives like 3-(Naphthalen-1-ylamino)propanoic acid coupled with amino acids result in strongly fluorescent compounds, useful in biological assays (Frade et al., 2007).

Synthesis of Hybrid Molecules for Anticonvulsant and Antinociceptive Activity

Research has also been conducted on synthesizing hybrid molecules derived from 3-methyl-2-[(propan-2-yl)amino]butanoic acid for potential anticonvulsant and antinociceptive activities. These hybrid molecules combine elements of known antiepileptic drugs (Kamiński et al., 2016).

Enantioselective Synthesis for Neuroexcitant Studies

The enantioselective synthesis of both enantiomers of derivatives of this compound has been explored for neuroexcitant studies. This research is significant in understanding the stereochemistry's role in biological activity (Pajouhesh et al., 2000).

Antimicrobial Agent Synthesis

Derivatives of 3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride have been synthesized and evaluated for their potential as antimicrobial agents. This includes exploring the structural and functional properties of these derivatives (Doraswamy & Ramana, 2013).

Safety And Hazards

The safety information for “3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-2-(propan-2-ylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)7(8(10)11)9-6(3)4;/h5-7,9H,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYCHMVDACCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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